molecular formula C9H8N2O B13248080 1,6-Naphthyridin-5-ylmethanol

1,6-Naphthyridin-5-ylmethanol

Cat. No.: B13248080
M. Wt: 160.17 g/mol
InChI Key: IVYSITFFXWCNSG-UHFFFAOYSA-N
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Description

1,6-Naphthyridin-5-ylmethanol is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Naphthyridin-5-ylmethanol can be synthesized through various methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment. This method involves grinding the reactants in a mortar at room temperature for 5-7 minutes, yielding 1,2-dihydro-1,6-naphthyridine derivatives in high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free and catalyst-free reactions, are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,6-Naphthyridin-5-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include monoarylated and diarylated naphthyridine derivatives, which have significant biological activities .

Scientific Research Applications

1,6-Naphthyridin-5-ylmethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-Naphthyridin-5-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cancer cell proliferation and other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Naphthyridin-5-ylmethanol is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1,6-naphthyridin-5-ylmethanol

InChI

InChI=1S/C9H8N2O/c12-6-9-7-2-1-4-10-8(7)3-5-11-9/h1-5,12H,6H2

InChI Key

IVYSITFFXWCNSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2CO)N=C1

Origin of Product

United States

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